molecular formula C19H19BrClNO5S2 B306342 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate

Cat. No. B306342
M. Wt: 520.8 g/mol
InChI Key: HZYCIWXIPAWLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmim-Cl, is a chemical compound that has been widely studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the formation of an ionic liquid that can interact with various molecules and ions in solution. 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a unique ability to stabilize reactive intermediates and facilitate chemical reactions.
Biochemical and Physiological Effects:
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and physiological effects.

Advantages and Limitations for Lab Experiments

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate offers several advantages for laboratory experiments, including its high solubility in water and organic solvents, its ability to stabilize reactive intermediates, and its low toxicity. However, its high cost and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, including its use as a catalyst in organic synthesis reactions, its potential applications in materials science, and its use as an ionic liquid in electrochemistry. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
In conclusion, 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique properties and potential applications make it an important area of research for the future. Further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.

Synthesis Methods

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized using a simple and efficient method that involves the reaction of 2-bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate with 1-methylimidazole. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. It has been used as a catalyst in organic synthesis reactions, as a solvent in chemical reactions, and as an ionic liquid in electrochemistry.

properties

Product Name

2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate

Molecular Formula

C19H19BrClNO5S2

Molecular Weight

520.8 g/mol

IUPAC Name

[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C19H19BrClNO5S2/c1-2-26-17-12-13(19(28)22-7-9-25-10-8-22)11-16(20)18(17)27-29(23,24)15-5-3-14(21)4-6-15/h3-6,11-12H,2,7-10H2,1H3

InChI Key

HZYCIWXIPAWLKA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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